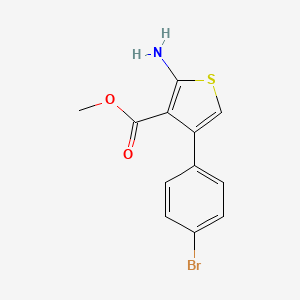

Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

CAS No.: 331838-92-7

Cat. No.: VC3983725

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331838-92-7 |

|---|---|

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 g/mol |

| IUPAC Name | methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |

| Standard InChI Key | FTCYGPXJXBDSIU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

| Canonical SMILES | COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

Introduction

Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceutical agents and has been identified as a precursor for drugs exhibiting diverse pharmacological properties.

Synthesis and Applications

Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is synthesized using various organic chemistry methods, including condensation reactions and cross-coupling reactions. The presence of the bromine atom allows for further modification through nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate in pharmaceutical chemistry.

Applications in Pharmaceutical Chemistry

-

Anticancer Agents: Thiophene derivatives are known for their anticancer properties, and this compound serves as a precursor for such agents.

-

Antiviral Agents: It is used in the synthesis of compounds that inhibit viruses such as HIV-1 and human cytomegalovirus.

-

Cardiovascular Drugs: The compound is involved in the synthesis of antihypertensive and antithrombotic medications.

Research Findings

Research on thiophene derivatives, including methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, highlights their potential in medicinal chemistry. The bromine atom and amino group play crucial roles in binding interactions with biological targets, enhancing the compound's reactivity and potential therapeutic benefits.

Mechanism of Action

The mechanism of action depends on the specific application. In general, these compounds interact with enzymes or receptors, modulating their activity. The bromine atom facilitates chemical modifications, while the amino group enhances reactivity and hydrogen bonding capabilities.

Comparison with Similar Compounds

Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is distinct due to its bromine substitution, which allows for diverse chemical transformations. This makes it more versatile than similar compounds like methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate.

Safety and Handling

-

Handling Precautions: Should be handled with protective equipment to avoid skin and eye irritation.

Suppliers and Availability

This compound is available from various suppliers worldwide, including Matrix Scientific and EvitaChem, for research purposes only .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume